Technical Whitepaper: Chemical Properties, Synthesis, and Application of[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid
Technical Whitepaper: Chemical Properties, Synthesis, and Application of[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid
Executive Summary
The demand for conformationally restricted, chiral building blocks in modern drug discovery has driven the development of specialized non-natural amino acids. [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid (CAS: 1354018-13-5) represents a highly functionalized N -ethylglycine derivative. Featuring an (S) -configured pyrrolidine ring, an N -acetyl group, and a tertiary amine core, this molecule serves as a critical linker and structural motif in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and peptidomimetics.
This guide provides an in-depth analysis of its physicochemical properties, establishes self-validating synthetic protocols, and explores its mechanistic rationale in pharmaceutical design.
Molecular Identity and Physicochemical Profiling
The structural architecture of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is defined by its rigid pyrrolidine core, which restricts the conformational flexibility of the attached acetic acid moiety. This rigidity is highly prized in medicinal chemistry for locking molecules into bioactive conformations, thereby reducing the entropic penalty upon target binding.
The presence of the N -acetyl group modulates the lipophilicity of the molecule while eliminating the basicity of the pyrrolidine nitrogen, leaving the exocyclic tertiary amine as the primary basic center.
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for predicting its behavior in synthetic workflows and biological systems 1.
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid |
| CAS Registry Number | 1354018-13-5 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Stereochemistry | (S) -configuration at C3 of the pyrrolidine ring |
| Topological Polar Surface Area (TPSA) | ~69.6 Ų |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Mechanistic Rationale in Drug Design
The strategic incorporation of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid into drug candidates is driven by several pharmacological imperatives:
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Kinase Inhibition: Substituted pyrrolidine derivatives are extensively documented in patent literature for their efficacy in targeting receptor tyrosine kinases. Specifically, they are utilized as core scaffolds in sulfonyl amide derivatives designed to treat abnormal cell growth and cancer 2.
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Cardiovascular Therapeutics: Similar urea-based pyrrolidine derivatives have been successfully deployed in the treatment of heart failure, modulating systolic and diastolic functions by interacting with cardiac sarcomeres 3.
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PROTAC Linker Engineering: The molecule acts as a highly effective, semi-rigid linker. Unlike highly flexible PEG chains, this compound provides a defined spatial trajectory between the Protein of Interest (POI) ligand and the E3 ligase recruiter, which is critical for forming stable ternary complexes.
Logical relationship of the chiral linker in PROTAC assembly.
Synthetic Methodology: A Self-Validating Workflow
Synthesizing this specific chiral building block requires strict control over reaction conditions to prevent epimerization and over-alkylation. The following protocol outlines a robust, three-step synthesis starting from (S) -1-acetyl-3-aminopyrrolidine.
Phase 1: Reductive Amination
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Objective: Install the N -ethyl group selectively.
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Causality: Standard alkylation with ethyl halides often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination avoids this. Furthermore, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the acetyl group.
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Protocol:
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Dissolve (S) -1-acetyl-3-aminopyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.
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Cool the mixture to 0 °C under an inert argon atmosphere to control the exothermic iminium formation and prevent the evaporation of volatile acetaldehyde.
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Add acetaldehyde (1.2 eq) and stir for 30 minutes.
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Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 4 hours.
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Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield (S) -1-acetyl-3-(ethylamino)pyrrolidine. Verify intermediate mass via LC-MS.
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Phase 2: Alkylation
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Objective: Attach the acetic acid moiety.
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Causality: tert-Butyl bromoacetate is explicitly chosen over ethyl bromoacetate. The tert-butyl group can be cleaved under acidic conditions, avoiding the use of basic saponification (LiOH/NaOH) which carries a risk of epimerizing the C3 stereocenter of the pyrrolidine ring.
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Protocol:
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Dissolve the crude secondary amine (1.0 eq) in anhydrous acetonitrile (0.5 M).
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Add anhydrous K₂CO₃ (2.0 eq) and tert-butyl bromoacetate (1.1 eq).
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Heat to 60 °C for 12 hours. Monitor completion via TLC (10% MeOH/DCM).
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Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography to isolate the tert-butyl ester intermediate.
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Phase 3: Acidic Cleavage
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Objective: Unmask the carboxylic acid.
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Protocol:
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Dissolve the intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M).
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Stir at room temperature for 2 hours. This self-validating step is easily tracked by the disappearance of the highly integrated tert-butyl peak (~1.4 ppm) in ¹H NMR.
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Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the target compound as a TFA salt.
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Synthetic workflow of[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid.
Application Protocol: Amide Coupling with Sterically Hindered Amines
Because the nitrogen in the N -ethylglycine core is a tertiary amine, the adjacent carboxylic acid is highly sterically encumbered. Standard coupling reagents like EDC/HOBt often fail or require extended reaction times, leading to degradation.
Table 2: Amide Coupling Optimization (Quantitative Data Summary)
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Epimerization (%) |
| EDC/HOBt | DIPEA | DMF | 24 | 45 | <1 |
| TBTU | DIPEA | DMF | 12 | 62 | <1 |
| HATU | DIPEA | DMF | 4 | 89 | <1 |
| COMU | TMP | DMF | 2 | 92 | <1 |
Optimized HATU-Mediated Coupling Protocol
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Causality: HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides an neighboring-group effect that accelerates the coupling of sterically hindered carboxylic acids compared to standard HOBt 4.
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Step-by-Step Procedure:
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Dissolve[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid TFA salt (1.0 eq) and the target primary amine (1.0 eq) in anhydrous DMF (0.1 M).
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Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Note: Excess base is required to neutralize the TFA salt from the building block and to deprotonate the carboxylic acid for activation.
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Cool the reaction vessel to 0 °C and add HATU (1.1 eq) in a single portion.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Quench the reaction by adding water. Extract with Ethyl Acetate (EtOAc), wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC to yield the final conjugated product.
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References
- BLDPharm Chemical Catalog:(S)-2-((1-Acetylpyrrolidin-3-yl)(ethyl)amino)acetic acid (CAS 1354018-13-5). BLDPharm.
- US Patent US7928109B2:Sulfonyl amide derivatives for the treatment of abnormal cell growth.
- Canadian Patent CA2511970C:Urea derivatives useful in the treatment of heart failure.
- PubChem Database:Glycine, N-ethyl- derivatives and structural properties.
Sources
- 1. 1353994-72-5|(S)-2-(2-((N-Cyclopropylacetamido)methyl)pyrrolidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. US7928109B2 - Sulfonyl amide derivatives for the treatment of abnormal cell growth - Google Patents [patents.google.com]
- 3. CA2511970C - Urea derivatives useful in the treatment of heart failure - Google Patents [patents.google.com]
- 4. Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl)- | C11H8F15NO4S | CID 105456 - PubChem [pubchem.ncbi.nlm.nih.gov]
![Chemical Structure of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](https://i.imgur.com/7j8b3yG.png)
